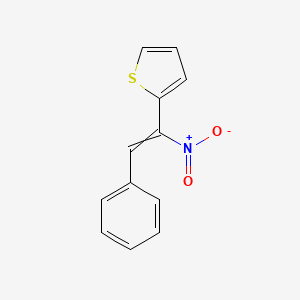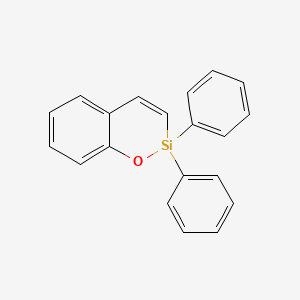
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate is a complex chemical compound that combines multiple functional groups and a metal ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves multiple steps, each targeting the formation of specific functional groups and the incorporation of the nickel ion. The process typically begins with the preparation of 2-Benzoylbenzoate and 3-(1-methylpyrrolidin-2-yl)pyridine separately. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
化学反応の分析
Types of Reactions
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the nickel ion or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including coatings, sensors, and electronic devices.
作用機序
The mechanism of action of 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate involves its interaction with specific molecular targets and pathways. The nickel ion plays a crucial role in mediating these interactions, often by coordinating with other molecules and facilitating electron transfer processes. The compound’s unique structure allows it to interact with various biological and chemical systems, leading to its diverse range of activities.
類似化合物との比較
Similar Compounds
Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine is structurally similar to nicotine, which is known for its biological activity as a nicotinic acetylcholine receptor agonist.
Benzoic Acid Derivatives: Compounds such as benzoic acid and its derivatives share structural similarities with 2-Benzoylbenzoate.
Uniqueness
What sets 2-Benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate apart is the combination of these functional groups with a nickel ion, resulting in unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components or similar compounds.
特性
CAS番号 |
64092-23-5 |
|---|---|
分子式 |
C48H52N4NiO9 |
分子量 |
887.6 g/mol |
IUPAC名 |
2-benzoylbenzoate;3-(1-methylpyrrolidin-2-yl)pyridine;nickel(2+);trihydrate |
InChI |
InChI=1S/2C14H10O3.2C10H14N2.Ni.3H2O/c2*15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2*1-9H,(H,16,17);2*2,4,6,8,10H,3,5,7H2,1H3;;3*1H2/q;;;;+2;;;/p-2 |
InChIキー |
GWHSYKUHTQXXBU-UHFFFAOYSA-L |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)[O-].O.O.O.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)




sulfanium bromide](/img/structure/B14504786.png)



